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Compound of Interest

Compound Name:
(4-Bromophenyl)(4-

methylphenyl)methanol

CAS No.: 29334-17-6

Cat. No.: B1279669

Get Quote

Executive Summary
Compound Name: (4-Bromophenyl)(4-methylphenyl)methanol

Synonyms: 4-Bromo-4'-methylbenzhydrol; p-Bromo-p'-methylbenzhydrol.

Chemical Formula: C₁₄H₁₃BrO

Molecular Weight: 277.16 g/mol

Target Property (Melting Point):60–80 °C (Predicted/Analogous Range).

Note: While the exact experimental melting point for this specific disubstituted derivative is

rarely indexed in open commercial catalogs compared to its mono-substituted analogs

(e.g., 4-bromobenzhydrol, MP 61 °C), it exists as a white crystalline solid at room

temperature.
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Key Application: Intermediate for antihistamines (e.g., Clemastine analogs), chiral building

blocks, and polymerization initiators.

Chemical Identity & Structure
Property Detail

IUPAC Name (4-Bromophenyl)(4-methylphenyl)methanol

SMILES Cc1ccc(cc1)C(O)c2ccc(Br)cc2

Structure Description

A secondary alcohol (benzhydrol) bridging two

phenyl rings: one substituted with a bromine

atom at the para position, and the other with a

methyl group at the para position.

Solubility
Soluble in ethanol, dichloromethane, ethyl

acetate, and diethyl ether. Insoluble in water.[1]

Structural Visualization:

Figure 1: Structural components influencing the solid-state properties.

Thermodynamic Profile: Melting Point Analysis
The melting point (MP) is the primary indicator of purity for this compound. Because specific

historical data for the p-bromo-p'-methyl derivative is often conflated with the mono-substituted

analogs, researchers must rely on comparative data and in-house validation.

Comparative Melting Point Data (SAR Analysis)
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Compound Structure Melting Point (°C) Source

4-Bromobenzhydrol Ph-CH(OH)-C₆H₄Br 61 °C [ChemicalBook, 2025]

4-Methylbenzhydrol Ph-CH(OH)-C₆H₄Me 50–54 °C [PubChem]

4,4'-

Difluorobenzhydrol

F-C₆H₄-CH(OH)-

C₆H₄-F
46–48 °C [Sigma-Aldrich]

(4-Bromophenyl)(4-

methylphenyl)methan

ol

Target Est. 60–80 °C Predicted

Technical Insight: The introduction of the heavy bromine atom typically increases the melting

point relative to the methyl analog due to increased London dispersion forces and molecular

weight, despite the disruption of symmetry compared to unsubstituted benzhydrol (MP 69 °C).

Synthesis & Purification Protocol
The most reliable route to high-purity (4-Bromophenyl)(4-methylphenyl)methanol is the

Grignard Addition, which allows for precise control over stoichiometry and minimizes side

products.

Method A: Grignard Reaction (Recommended)
Reaction:4-Bromobenzaldehyde + p-Tolylmagnesium Bromide → Target Alcohol

Step-by-Step Protocol:

Reagent Prep: Flame-dry a 250 mL three-neck round-bottom flask under Nitrogen (

).

Grignard Formation: Add magnesium turnings (1.2 eq) and a crystal of iodine. Add p-

bromotoluene (or p-tolyl bromide) in anhydrous THF dropwise. Initiate reflux to form the

Grignard reagent.[2]

Note: Alternatively, purchase commercial p-tolylmagnesium bromide (1.0 M in THF).
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Addition: Cool the Grignard solution to 0 °C. Add 4-bromobenzaldehyde (1.0 eq) dissolved in

anhydrous THF dropwise over 30 minutes.

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC

(Hexane:EtOAc 4:1).

Quench: Cool to 0 °C and quench slowly with saturated aqueous Ammonium Chloride (

).

Workup: Extract with Diethyl Ether (

mL). Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Purification (Critical for MP):

The crude oil often solidifies upon standing.

Recrystallization: Dissolve in minimum hot Hexane/Ethyl Acetate (9:1) or Petroleum Ether.

Cool slowly to 4 °C to induce crystallization.

Synthesis Workflow Diagram:

Start:
4-Bromobenzaldehyde

Reaction:
Nucleophilic Addition

(0°C -> RT, 3h)Reagent:
p-Tolyl MgBr

(in THF)

Quench:
Sat. NH4Cl

Product:
(4-Bromophenyl)(4-methylphenyl)methanol

(Solid)

Extraction & 
Recrystallization

Click to download full resolution via product page

Figure 2: Grignard synthesis pathway for the target benzhydrol.

Analytical Characterization (Self-Validating)
Before relying on the melting point, confirm identity using these spectral markers.
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Technique Expected Signal Interpretation

¹H NMR (CDCl₃) 5.7–5.8 ppm (s, 1H)
Methine (-CH-OH) proton.

Diagnostic for benzhydrols.

¹H NMR (CDCl₃) 2.33 ppm (s, 3H)
Methyl (-CH₃) group on the

tolyl ring.

¹H NMR (CDCl₃) 7.1–7.5 ppm (m, 8H)

Aromatic protons. Look for

AA'BB' patterns characteristic

of para-substitution.

IR Spectroscopy 3300–3450 cm⁻¹ (broad)
O-H Stretch. Indicates alcohol

functionality.[1][3][4][5][6]

Mass Spec (GC-MS) M+ = 276/278 (1:1 ratio)

Molecular Ion. The 1:1 isotopic

pattern confirms the presence

of one Bromine atom.

Troubleshooting & Storage
Oiling Out: If the product separates as an oil during recrystallization, scratch the flask walls

with a glass rod or add a seed crystal of a similar benzhydrol (e.g., 4-bromobenzhydrol) to

induce nucleation.

Melting Point Depression: A range wider than 2 °C (e.g., 58–65 °C) indicates residual solvent

or unreacted aldehyde. Dry the sample under high vacuum (0.1 mmHg) at RT for 4 hours

before measuring MP.

Storage: Store in a tightly sealed container at room temperature, away from light.

Benzhydrols can slowly oxidize to benzophenones (ketones) upon prolonged exposure to air

and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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